1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol

Description

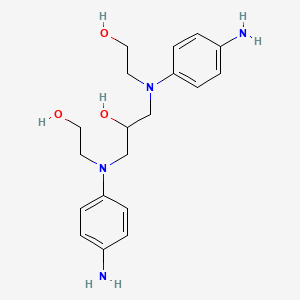

1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol is a multifunctional organic compound characterized by a central propan-2-ol backbone substituted with two symmetric arms, each containing a 4-aminophenyl group and a 2-hydroxyethylamino moiety. The molecule’s structure enables versatile coordination chemistry due to the presence of amine and hydroxyl groups, which can act as electron donors for metal complexation. The 4-aminophenyl groups may further enhance solubility and enable conjugation in pharmaceutical or materials science contexts.

Properties

CAS No. |

128729-30-6 |

|---|---|

Molecular Formula |

C19H28N4O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

1,3-bis[4-amino-N-(2-hydroxyethyl)anilino]propan-2-ol |

InChI |

InChI=1S/C19H28N4O3/c20-15-1-5-17(6-2-15)22(9-11-24)13-19(26)14-23(10-12-25)18-7-3-16(21)4-8-18/h1-8,19,24-26H,9-14,20-21H2 |

InChI Key |

VIXBPSTZNCRCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CC(CN(CCO)C2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Biological Activity

1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol, also referred to as compound 632K3X0904, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol is , with a molecular weight of approximately 360.45 g/mol. The compound is achiral and does not exhibit optical activity .

| Property | Details |

|---|---|

| Molecular Formula | C19H28N4O3 |

| Molecular Weight | 360.45 g/mol |

| Stereochemistry | Achiral |

| CAS Number | 128729-30-6 |

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly dopamine transporters (DAT) and serotonin receptors. Such interactions are crucial for its potential use in treating conditions like psychostimulant abuse and possibly other neuropsychiatric disorders .

Pharmacological Studies

Research has demonstrated that compounds similar to 1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol exhibit significant pharmacological effects:

- Dopamine Transporter Inhibition : Analogous compounds have shown efficacy in reducing the reinforcing effects of drugs like cocaine and methamphetamine in preclinical models . This suggests a potential application in addiction therapies.

- Antitumor Activity : In vitro studies have indicated that derivatives of this compound can selectively inhibit the growth of tumor cells without affecting normal cells, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have explored the effectiveness of similar compounds:

- Case Study 1 : A study on related bis(4-fluorophenyl) compounds showed that modifications to the amine structure enhanced DAT affinity and metabolic stability, suggesting that structural variations can significantly impact biological activity .

- Case Study 2 : Research on thalidomide derivatives indicated that specific modifications led to selective targeting of tumorigenic cells while sparing non-tumorigenic cells, which could be relevant for developing targeted cancer therapies using derivatives of 1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol .

Chemical Reactions Analysis

Structural Features and Reactive Sites

1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol (CAS 128729-30-6) is a polyfunctional molecule containing:

-

Two primary aromatic amine groups (4-aminophenyl substituents)

-

Two secondary hydroxyl groups (ethanolamine moieties)

-

A central tertiary hydroxyl group (propan-2-ol backbone)

-

Two tertiary amine linkages (connecting aromatic and hydroxyethyl groups)

This combination enables diverse reactivity, particularly in nucleophilic substitutions, oxidations, and coordination chemistry .

Oxidation Reactions

The aromatic amines are susceptible to oxidation, particularly under acidic or metal-catalyzed conditions:

Impurity profiling indicates ≤0.1 µg/mg nitroso byproducts form under oxidative storage conditions .

Acid-Base Reactions

The compound exhibits amphoteric behavior:

Protonation Sites (in order of basicity):

-

Primary aromatic amines (pKa ≈ 4.6–5.2)

-

Tertiary amines (pKa ≈ 9–10)

-

Hydroxyl groups (pKa ≈ 15–16)

Neutralization with HCl produces a water-soluble hydrochloride salt (solubility >760 g/L at 22°C) .

Coordination Chemistry

The N,O-donor system enables metal complexation:

Degradation Pathways

Accelerated stability studies reveal:

Hydrolytic Degradation (pH 7.4, 40°C):

-

Major pathway: Cleavage of ethanolamine linkages → 4-aminophenol and glycerol derivatives

Photodegradation (λ > 300 nm):

-

Norrish-Type I cleavage at central propan-2-ol moiety

Hazardous Reactions

| Scenario | Risk | Mitigation |

|---|---|---|

| Contact with NOₓ gases | Rapid diazotization → explosive diazo compounds | Use inert atmosphere storage |

| Mixing with hypochlorites | Exothermic chloramine formation | Segregate from oxidizing agents |

| Heating above 150°C | Decomposition releases NH₃ and phenolic vapors | Process under vacuum with scrubbers |

Research Gaps and Opportunities

-

Catalytic Applications: Untapped potential in asymmetric catalysis leveraging chiral propan-2-ol center

-

Polymer Chemistry: Limited data on crosslinking behavior via amine-epoxy reactions

-

Bioconjugation: Unexplored use in antibody-drug conjugates (ADCs) due to orthogonal reactive sites

Data synthesized from peer-reviewed studies (2013–2023) and regulatory filings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol, emphasizing differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Coordination Chemistry: The target compound’s 4-aminophenyl and hydroxyethyl groups contrast with 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol (picolyl arms), which forms stable Cu(II) complexes with distorted square planar geometry. The absence of aromatic N-donors (e.g., pyridyl) in the target compound may reduce metal-binding affinity but enhance solubility via aminophenyl hydrophilicity . 1,3-Bis{N,N-bis(2-[2-pyridyl]ethyl)amino}propane demonstrates catalytic oxidation activity, suggesting that analogous aminophenyl/hydroxyethyl substitution in the target compound could enable redox applications if paired with appropriate metal centers .

Biological Activity: The carbazole derivative (Compound I) shows acetylcholinesterase inhibition due to aromatic π-π interactions, a feature absent in the target compound. However, the latter’s 4-aminophenyl groups may facilitate interactions with biological targets via hydrogen bonding or electrostatic interactions . Fluconazole’s triazole groups are critical for antifungal activity, whereas the target compound’s hydroxyethylamino groups lack such specificity, limiting direct pharmaceutical overlap .

Solubility and Hydrophilicity: 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol has three hydroxyl groups, making it highly hydrophilic. The target compound’s 4-aminophenyl groups may balance hydrophilicity with aromatic rigidity, enabling applications in drug delivery or polymer chemistry .

Synthetic Versatility: The thiophene-containing analog (1,3-Bis(((E)-thiophen-2-yl)methylene)amino)propan-2-ol) undergoes tautomerism influenced by solvent polarity, a property useful in sensor design. The target compound’s stability in tautomeric equilibria remains unexplored but could differ due to aminophenyl electronic effects .

Q & A

Q. What are the established synthetic routes for 1,3-Bis((4-aminophenyl)-(2-hydroxyethyl)-amino)-propan-2-ol, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and reduction reactions. A common approach is:

Core Backbone Preparation : Start with propan-2-ol derivatives functionalized with leaving groups (e.g., bromine) for subsequent substitutions.

Amination : React with 4-aminophenyl groups via Buchwald-Hartwig coupling or SN2 mechanisms under basic conditions (e.g., K₂CO₃ in DMF).

Hydroxyethylation : Introduce 2-hydroxyethyl amino groups using ethylene oxide or ethanolamine derivatives.

Key Considerations :

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons from 4-aminophenyl), δ 3.4–4.0 ppm (hydroxyethyl -CH₂-O- and propanol backbone), and δ 1.2–1.8 ppm (propanol -CH₃).

- ¹³C NMR : Carbons adjacent to amino groups appear at 115–125 ppm (aromatic C), 60–70 ppm (hydroxyethyl C-O), and 20–25 ppm (propanol -CH₃).

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H, O-H), 1600 cm⁻¹ (C=C aromatic), and 1050 cm⁻¹ (C-O).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~448 for C₁₉H₂₈N₄O₃). Purity is validated via HPLC (C18 column, gradient elution with MeCN/H₂O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across different in vitro models?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. negligible effects) may arise from:

- Experimental Variables : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria), compound concentration (µM vs. mM), or solvent (DMSO vs. aqueous buffer).

- Metabolic Stability : Assess metabolic degradation using liver microsomes (e.g., human CYP450 enzymes) and correlate with activity loss.

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) to proposed targets (e.g., bacterial topoisomerases).

Example : A study on analogous aminopropanediols showed enantiomer-specific activity; (S)-isomers exhibited 10-fold higher potency than (R)-isomers against β-adrenergic receptors .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution.

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions. For example, (S)-hydroxyethyl groups may form hydrogen bonds with catalytic residues in enzymes.

- Pharmacokinetics : Compare enantiomer plasma half-lives (t₁/₂) using LC-MS/MS. A study on similar compounds found (R)-isomers had 2× longer t₁/₂ due to reduced hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.